2-Formyl-4-nitrophenoxyacetic acid
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Overview
Description
2-Formyl-4-nitrophenoxyacetic acid is an organic compound with the molecular formula C10H9NO7 It is a derivative of phenoxyacetic acid, characterized by the presence of a formyl group and a nitro group on the aromatic ring
Mechanism of Action
Mode of Action
It is known that the compound contains a formyl group, which can participate in various chemical reactions, such as nucleophilic substitution .
Pharmacokinetics
Its lipophilicity (Log Po/w) is 0.68, indicating that it may have good membrane permeability .
Action Environment
It is known that the compound is stable at ambient temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-4-nitrophenoxyacetic acid typically involves the reaction of 2-nitrophenol with chloroacetic acid under basic conditions to form 2-(2-nitrophenoxy)acetic acid. This intermediate is then subjected to formylation using a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-4-nitrophenoxyacetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: 2-(2-Carboxy-4-nitrophenoxy)acetic acid.
Reduction: 2-(2-Formyl-4-aminophenoxy)acetic acid.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-Formyl-4-nitrophenoxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Comparison with Similar Compounds
Similar Compounds
2-(4-Formyl-2-methoxy-5-nitrophenoxy)acetic acid: Similar structure but with a methoxy group instead of a hydrogen atom on the aromatic ring.
2-(2-Formyl-4-aminophenoxy)acetic acid: Formed by the reduction of the nitro group to an amino group.
Phenoxyacetic acid: The parent compound without the formyl and nitro substituents.
Uniqueness
2-Formyl-4-nitrophenoxyacetic acid is unique due to the presence of both formyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. These functional groups allow for diverse chemical modifications and interactions, making the compound valuable for various research and industrial applications .
Properties
IUPAC Name |
2-(2-formyl-4-nitrophenoxy)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6/c11-4-6-3-7(10(14)15)1-2-8(6)16-5-9(12)13/h1-4H,5H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXGTZOQJSQCPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=O)OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289747 |
Source
|
Record name | 2-(2-formyl-4-nitrophenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50289747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6965-69-1 |
Source
|
Record name | 6965-69-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63348 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-formyl-4-nitrophenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50289747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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